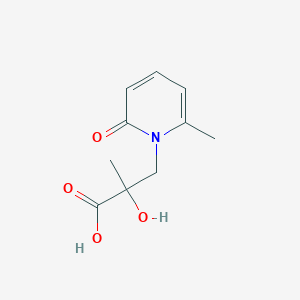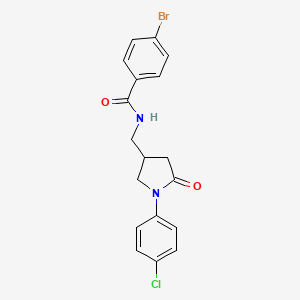![molecular formula C21H18N4O5 B2522067 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879448-35-8](/img/structure/B2522067.png)
3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a derivative of the pyrimido[4,5-b]quinoline class. These compounds are of significant interest due to their potential biological activities and their use in various chemical applications, including as corrosion inhibitors and in the synthesis of carbonyl compounds from amines.
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinoline derivatives, such as the compound , can be achieved through a three-component cyclocondensation process. This involves the reaction of 2-R1-6-aminopyrimidine-4-ones, dimedone, and aromatic or heterocyclic aldehydes in a water medium, facilitated by triethylbenzylammonium chloride. The introduction of a secondary amino group in place of the primary amino group at the 6-position of the key 6-aminopyrimidin-4-one leads to the formation of 10-substituted pyrimido[4,5-b]quinolines .
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinoline derivatives is characterized by a fused pyrimidine and quinoline ring system. Substituents on this system, such as the methoxyethyl, methyl, and nitrophenyl groups in the compound of interest, can significantly influence the chemical behavior and potential applications of these molecules.
Chemical Reactions Analysis
Pyrimido[4,5-b]quinoline derivatives have been shown to participate in oxidation reactions. Specifically, 5-deazaflavin, a related compound, has been used to oxidize amines to carbonyl compounds under aqueous conditions. This reaction is catalytic and can yield more than 100% of the carbonyl compounds based on the 5-deazaflavin used .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-b]quinoline derivatives are influenced by their molecular structure. For instance, the presence of an aryl group, as seen in the 5-arylpyrimido[4,5-b]quinoline-diones, contributes to their application as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, with one derivative showing an efficiency of 98.30% at a specific concentration. The adsorption of these molecules onto the steel surface follows the Langmuir adsorption isotherm, and they function as cathodic-type inhibitors. The effectiveness of these inhibitors has been confirmed through various methods, including weight loss, electrochemical measurements, and SEM studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Significance
A study on pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines starting from barbituric acid derivatives with anthranilic acid highlighted a facile synthesis method, showing the versatility of the pyrimidoquinoline scaffold in yielding compounds with potential therapeutic importance (Nandha kumar et al., 2001). This study emphasizes the structural significance of these heterocycles in enhancing biological activity, suggesting possible applications of similar structures in various domains of chemistry and biology.
Corrosion Inhibition
Quinoline derivatives, including pyrimidoquinolines, have been recognized for their anticorrosive properties. A review on quinoline and its derivatives as corrosion inhibitors details their effectiveness against metallic corrosion, particularly through the formation of stable chelating complexes with surface metallic atoms, which is facilitated by polar substituents like nitro (–NO2) groups (Verma et al., 2020). This application is highly relevant in the context of industrial materials preservation and could hint at the utility of the specified compound in similar capacities.
Optoelectronic Materials
Further extending the utility of pyrimidine and quinoline derivatives, research on functionalized quinazolines and pyrimidines for optoelectronic materials reveals the incorporation of these heterocycles into π-extended conjugated systems for novel optoelectronic materials creation. These compounds exhibit electroluminescent properties and are potential materials for organic light-emitting diodes (OLEDs), highlighting the broad applicability of pyrimidoquinoline derivatives in advanced material science (Lipunova et al., 2018).
Biological and Medicinal Applications
The broad spectrum of biological activities attributed to pyrimidine and quinoline derivatives is further affirmed by a review emphasizing their use as optical sensors and in various medicinal applications (Jindal & Kaur, 2021). Such derivatives' ability to form coordination and hydrogen bonds renders them suitable for sensing probes, indicating potential applications in biochemical sensing and diagnostics.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-23-16-9-4-3-8-15(16)18(26)17-20(23)22-19(24(21(17)27)10-11-30-2)13-6-5-7-14(12-13)25(28)29/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFTJLNCJYEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

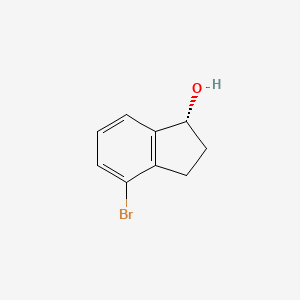
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
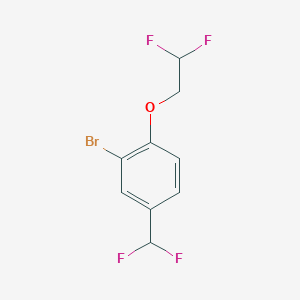
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
![6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol](/img/structure/B2521993.png)
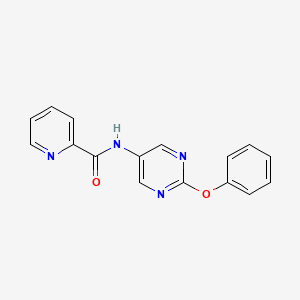
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)
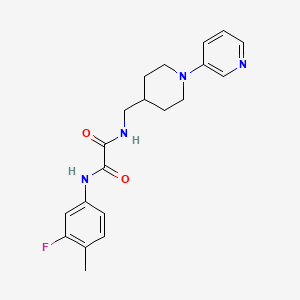
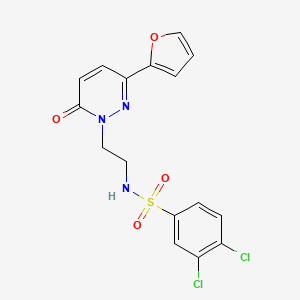
![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)
